molecular formula C8H5ClF3NO B020155 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone CAS No. 154598-53-5

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone

Cat. No. B020155
M. Wt: 223.58 g/mol
InChI Key: NOKSRMDODJGCPZ-UHFFFAOYSA-N
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Patent
US06028237

Procedure details

4-Chloro-2-trifluoroacetylaniline, hydrochloride hydrate (17.1 g, 62 mmol) was stirred in a mixture of toluene (100 mL) and water (50 mL). The mixture was neutralized to pH 7 with saturated NaHCO3. The organic phase was concentrated in vacuo and the residue recrystallized from heptane to give 12.5 g (91%) of the title compound as yellow needles: mp 98-99° C.; 1H NMR (300 MHz, CDCl3) δ7.70 (t, J=2 Hz, 1H), 7.32 (dd, J=2, 9 Hz, 1H), 6.7 (d, J=9 Hz, 1H), 6.44 (brs, 2H); 13C NMR (75 MHz CDCl3) δ 180.0, 151.6, 136.9, 130.1 , 120.9, 119.0, 116.8, 111.4; 19F NMR (282 MHz, CDCl3) δ-70.3.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
O.Cl.[Cl:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[C:6]([C:11](=[O:16])[C:12]([F:15])([F:14])[F:13])[CH:5]=1.C([O-])(O)=O.[Na+]>C1(C)C=CC=CC=1.O>[Cl:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[C:6]([C:11](=[O:16])[C:12]([F:14])([F:15])[F:13])[CH:5]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
17.1 g
Type
reactant
Smiles
O.Cl.ClC1=CC(=C(N)C=C1)C(C(F)(F)F)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from heptane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(N)C=C1)C(C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.